N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, also known as MPTC, is a chemical compound that has been studied for its potential use in scientific research. MPTC is a hydrazine derivative that has been shown to have interesting properties that make it useful in various applications.
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide”, also known as “N-Methyl-2-Nicotinoylhydrazinecarbothioamide”. However, the available data from the search results does not cover six to eight unique applications in detail. Below are the applications and fields where this compound has been mentioned:
Life Science and Material Science
This compound has been referenced in various areas of research including life science and material science, indicating its potential use in these broad fields .
Chemical Synthesis and Chromatography
It is also associated with chemical synthesis and chromatography, suggesting its role in analytical procedures and synthesis processes .
Biological Applications
There is a mention of biological applications, particularly in relation to molecular interaction docking studies .
Mechanism of Action
Mode of Action
It’s worth noting that compounds containing sulfur and nitrogen atoms, like this one, are known to display antimicrobial activity .
Biochemical Pathways
Compounds with similar structures have been known to interfere with the reductive transformation of ribonucleotide to deoxyribonucleotide .
Result of Action
Compounds with similar structures have been known to display antimicrobial, antiviral, antifungal, antibacterial, antitumor, anticarcinogenic, and insulin mimetic properties .
properties
IUPAC Name |
1-methyl-3-(pyridine-3-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIDMCFMTLDCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3683-36-1 |
Source
|
Record name | Nicotinoyl 4-methylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICOTINOYL 4-METHYLTHIOSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAX8RAM779 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.